molecular formula C10H10N2O2S B022067 Ethyl 2-amino-1,3-benzothiazole-5-carboxylate CAS No. 103040-92-2

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate

Cat. No.: B022067
CAS No.: 103040-92-2
M. Wt: 222.27 g/mol
InChI Key: IZWFFSUIWWDVNM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is a chemical compound with the molecular formula C10H10N2O2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Scientific Research Applications

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Ethyl 2-amino-1,3-benzothiazole-5-carboxylate are not available, research into benzothiazole derivatives continues to be a promising field due to their potential biological activities . Further studies could explore the synthesis, chemical reactions, and potential applications of this compound.

Mechanism of Action

Mode of Action

It’s hypothesized that the compound may interact with its targets through a stepwise radical mechanism . .

Biochemical Pathways

Some studies suggest that it might be involved in the synthesis of peptidoglycan, a key element for bacterial cell wall . .

Pharmacokinetics

The impact of these properties on the compound’s bioavailability is also unknown .

Result of Action

Some studies suggest potential antimicrobial activity by targeting the bacterial cell wall integrity , but more research is needed to confirm these findings and to understand the full range of effects.

Action Environment

The action, efficacy, and stability of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate can be influenced by various environmental factors. For instance, it has been suggested that the compound is sensitive to light and moisture . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1,3-benzothiazole-5-carboxylate typically involves the reaction of 2-aminobenzothiazole with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives .

Comparison with Similar Compounds

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate can be compared with other benzothiazole derivatives such as:

These comparisons highlight the unique properties of this compound, such as its ability to undergo esterification reactions and its potential for diverse biological activities.

Properties

IUPAC Name

ethyl 2-amino-1,3-benzothiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWFFSUIWWDVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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